
3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This structure is often found in various pharmaceuticals and agrochemicals . The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), a phenyl group (a six-membered carbon ring), and an acetate group (derived from acetic acid). The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Pyrazole compounds can participate in a variety of reactions due to the presence of nitrogen atoms in the ring structure .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Derivatives
3-Phenyl-1H-pyrazole derivatives are key intermediates in the creation of a wide array of biologically active molecules. Liu, Xu, and Xiong (2017) highlighted the importance of 3-phenyl-1H-pyrazole in synthesizing compounds with potential anticancer properties. The study involved the optimization of synthetic methods to produce derivatives more efficiently, aiming at industrial production scalability. These derivatives have shown potential in tumor molecular targeted therapy, indicating their significance in developing new anticancer drugs (Liu, Xu, & Xiong, 2017).
Antimicrobial and Anti-inflammatory Properties
Bandgar et al. (2009) synthesized a series of pyrazole chalcones, evaluating their anti-inflammatory, antioxidant, and antimicrobial activities. Their research demonstrated that certain derivatives exhibit significant IL-6 inhibitory activity, free radical scavenging ability, and antimicrobial effects against pathogenic bacteria and fungi. These findings suggest that pyrazole derivatives could serve as lead compounds in developing new antimicrobial and anti-inflammatory drugs (Bandgar, Gawande, Bodade, Gawande, & Khobragade, 2009).
Photophysical Properties and Potential Applications
Şenol et al. (2020) explored the absorption and fluorescence properties of new pyrazoline derivatives, revealing their positive solvatochromism behavior. This study provides insight into the potential application of these compounds in developing optical materials and sensors, highlighting the influence of solvent structure and polarity on the photophysical properties of these molecules (Şenol, Bayrak, Menzek, Onganer, & Yaka, 2020).
Antitumor Activity of Silver Complexes
Pellei et al. (2023) reported the synthesis of silver(I) complexes using methyl ester derivatives of bis(pyrazol-1-yl)acetic acid, showing significant in vitro antitumor activity, especially against small-cell lung carcinoma (SCLC) cells. These complexes target the thioredoxin reductase (TrxR), inducing cancer cell death through apoptosis. This research opens up new avenues for using pyrazole derivatives in metal-based chemotherapeutic agents (Pellei, Santini, Bagnarelli, Caviglia, Sgarbossa, De Franco, Zancato, Marzano, & Gandin, 2023).
Mecanismo De Acción
Target of Action
Similar pyrazole derivatives have been shown to be cytotoxic to several human cell lines . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines , and, at this time, several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets, leading to changes in cell function . For instance, some derivatives have been found to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Biochemical Pathways
It’s known that pyrazole derivatives can influence various biochemical pathways, leading to diverse biological activities . For example, some pyrazole derivatives have been shown to exhibit antioxidant and anticancer activities .
Result of Action
Similar pyrazole derivatives have been shown to exhibit cytotoxic effects on human cell lines . For instance, compound 3i, a derivative of pyrazole, proved to be a very potent scavenger with an IC 50 of 6.2 ± 0.6 µM and exhibited an IC 50 of 9.9 ± 1.1 μM against RKO cell .
Propiedades
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6S/c1-18-10-13-22(14-11-18)36(31,32)26-19(2)28-29(21-8-6-5-7-9-21)27(26)35-25(30)17-20-12-15-23(33-3)24(16-20)34-4/h5-16H,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJXDFIASYLOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2812994.png)
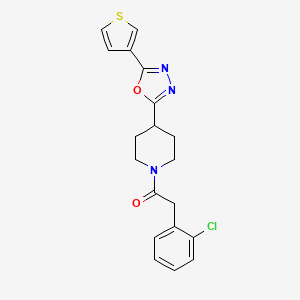
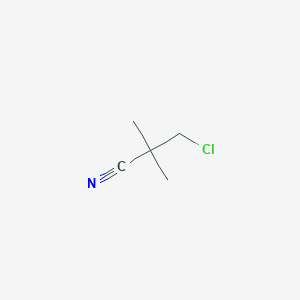
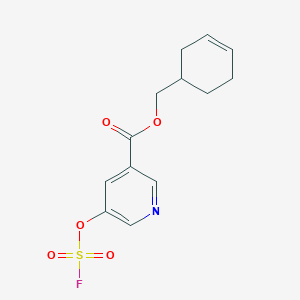
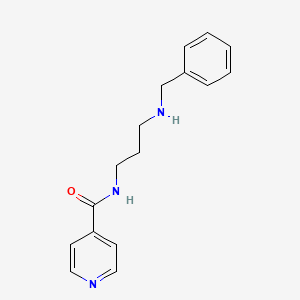
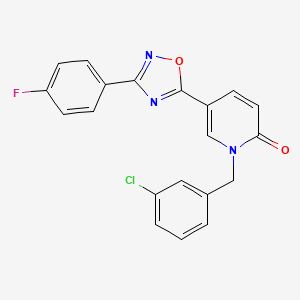
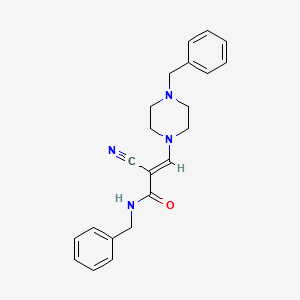
![N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2813008.png)
![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)
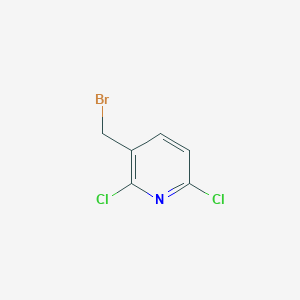
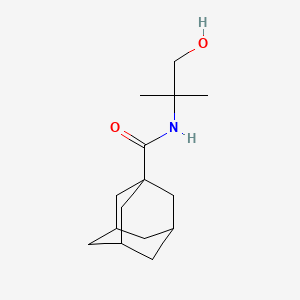

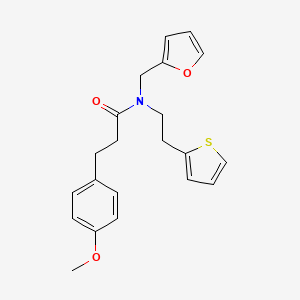
![2-(4-chlorophenyl)-6-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrrolo[3,4-e][1,3]thiazine-5,7(6H,7aH)-dione](/img/structure/B2813016.png)
